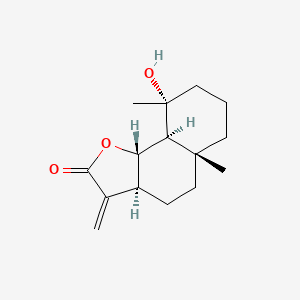
Arbusculin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arbusculin A is a sesquiterpene lactone isolated from Saussureae Radix and has been shown to exhibit inhibitory activity against melanogenesis. It has a role as a melanin synthesis inhibitor and a metabolite. It is an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.
Applications De Recherche Scientifique
Agricultural Applications
1.1 Enhancement of Plant Growth
Arbusculin A has been studied for its role in enhancing plant growth through its interaction with arbuscular mycorrhizal fungi (AMF). Research indicates that AMF inoculation can significantly increase the biomass and nutrient uptake of various crops, leading to improved yields. For instance, studies have shown that AMF can boost the growth of crops like sweet basil and tomato under abiotic stress conditions by enhancing water use efficiency and photosynthetic activity .
1.2 Biostimulant Properties
As a biostimulant, this compound promotes beneficial plant-microbe interactions that enhance nutrient absorption and stress tolerance. It has been reported that AMF inoculation can increase the contents of medicinal active ingredients in plants by up to 27%, with notable enhancements in flavonoids and terpenoids . This biostimulant effect is crucial for sustainable agriculture, particularly in nutrient-poor soils.
1.3 Disease Resistance
This compound also plays a role in increasing plants' resistance to diseases. For example, AMF inoculation has been shown to induce the production of plant defense enzymes such as chitinase, which enhances resistance against pathogens like Cylindrocladium quinqueseptatum . This application is particularly valuable for crops susceptible to root diseases.
Medicinal Applications
2.1 Anticancer Properties
This compound exhibits significant cell growth inhibitory activity against murine lymphocytic leukemia (P-388) in vitro . This property highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines.
2.2 Melanogenesis Inhibition
Research has indicated that this compound can inhibit melanogenesis, making it a candidate for developing treatments for hyperpigmentation disorders . Its ability to modulate melanin production may provide a natural alternative to synthetic compounds used in cosmetic formulations.
Table 1: Summary of Key Studies on this compound
Propriétés
Numéro CAS |
27652-22-8 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-10-5-8-14(2)6-4-7-15(3,17)12(14)11(10)18-13(9)16/h10-12,17H,1,4-8H2,2-3H3/t10-,11-,12+,14+,15+/m0/s1 |
Clé InChI |
BVRDNJZFYKHRJQ-CWFCOSEVSA-N |
SMILES |
CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |
SMILES isomérique |
C[C@]12CCC[C@@]([C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)(C)O |
SMILES canonique |
CC12CCCC(C1C3C(CC2)C(=C)C(=O)O3)(C)O |
Synonymes |
arbusculin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















